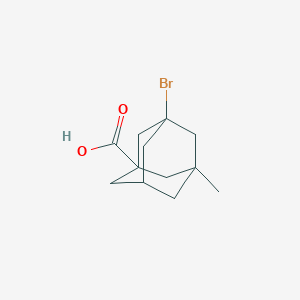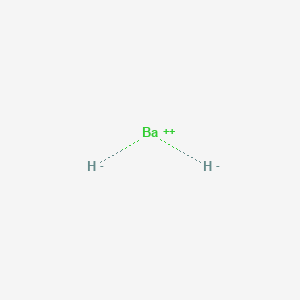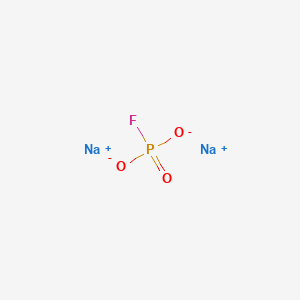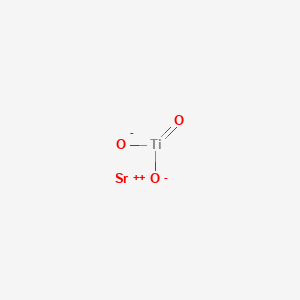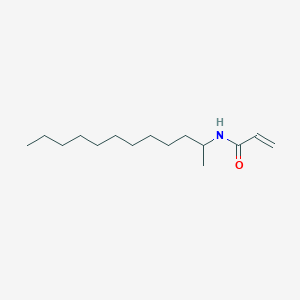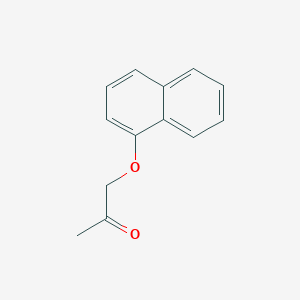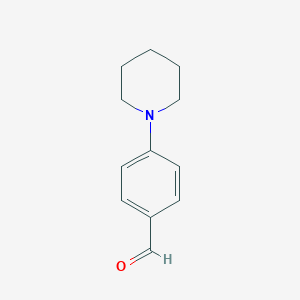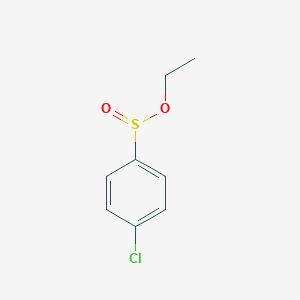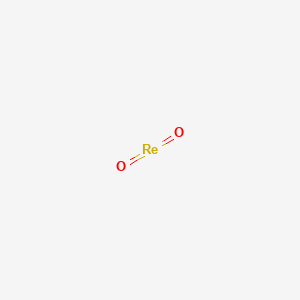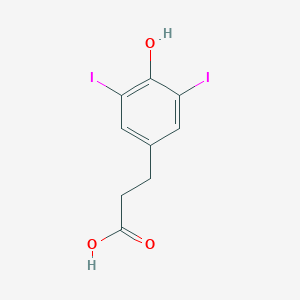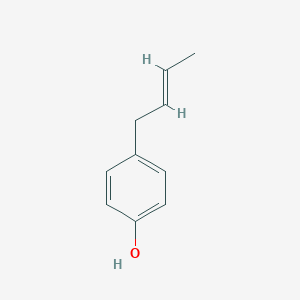
4-(2-Butenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Butenyl)phenol, also known as para-methoxycinnamyl alcohol, is a natural compound found in cinnamon. It has been studied extensively due to its numerous potential health benefits.
Mechanism of Action
The mechanism of action of 4-(2-Butenyl)phenol is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes.
Biochemical and Physiological Effects
Studies have shown that 4-(2-Butenyl)phenol has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and enhance immune function. It has also been shown to have antimicrobial properties against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Butenyl)phenol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous future directions for research on 4-(2-Butenyl)phenol. One area of interest is its potential as a natural food preservative and flavor enhancer. It may also have applications in the development of new anti-inflammatory and antimicrobial drugs. Further studies are needed to fully understand its mechanism of action and potential health benefits.
Synthesis Methods
4-(2-Butenyl)phenol can be synthesized from cinnamaldehyde, which is found in cinnamon bark. The process involves the reduction of cinnamaldehyde using sodium borohydride, followed by methylation using dimethyl sulfate. The resulting product is 4-(2-Butenyl)phenolcinnamyl alcohol.
Scientific Research Applications
4-(2-Butenyl)phenol has been studied for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential as a natural food preservative and flavor enhancer.
properties
CAS RN |
13037-71-3 |
|---|---|
Product Name |
4-(2-Butenyl)phenol |
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
4-[(E)-but-2-enyl]phenol |
InChI |
InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+ |
InChI Key |
CHQPRDVSUIJJNP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC1=CC=C(C=C1)O |
SMILES |
CC=CCC1=CC=C(C=C1)O |
Canonical SMILES |
CC=CCC1=CC=C(C=C1)O |
Other CAS RN |
13037-71-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





